molecular formula C20H13FN4O2 B3521508 N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine

N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine

Cat. No.: B3521508
M. Wt: 360.3 g/mol
InChI Key: WZHUGIWRFQGGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2/c21-16-9-2-4-11-18(16)23-20-15-8-1-3-10-17(15)22-19(24-20)13-6-5-7-14(12-13)25(26)27/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHUGIWRFQGGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Substitution Reactions: Introduction of the 2-fluorophenyl and 3-nitrophenyl groups can be done via nucleophilic aromatic substitution reactions.

    Amidation: The final step might involve the formation of the amine group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, inhibiting or modulating their activity. This can involve binding to the active site or allosteric sites, leading to changes in the biological pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-4-quinazolinamine: Lacks the nitrophenyl group.

    2-(3-nitrophenyl)quinazolin-4-amine: Lacks the fluorophenyl group.

    N-(2-chlorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of both 2-fluorophenyl and 3-nitrophenyl groups in N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine may confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns, distinguishing it from other quinazoline derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-(3-nitrophenyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.